1H-Pyrrolo[2,3-D]pyrimidine-4-carbonyl chloride
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Overview
Description
1H-Pyrrolo[2,3-D]pyrimidine-4-carbonyl chloride is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
The synthesis of 1H-Pyrrolo[2,3-D]pyrimidine-4-carbonyl chloride typically involves several steps:
Formation of the Pyrrolo[2,3-D]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under specific conditions. For example, starting from a pyrimidine derivative, cyclization can be induced using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Introduction of the Carbonyl Chloride Group: The carbonyl chloride group can be introduced by reacting the pyrrolo[2,3-D]pyrimidine core with oxalyl chloride (COCl)2 in the presence of a base such as triethylamine (Et3N).
Industrial production methods may involve optimization of these steps to improve yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
1H-Pyrrolo[2,3-D]pyrimidine-4-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group is highly reactive and can be substituted by nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and oxidizing agents (e.g., potassium permanganate).
Scientific Research Applications
1H-Pyrrolo[2,3-D]pyrimidine-4-carbonyl chloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, including kinase inhibitors and antiviral agents.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: The compound is used in studies to understand the structure-activity relationships of pyrimidine derivatives and their biological effects.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-D]pyrimidine-4-carbonyl chloride depends on its specific application. In medicinal chemistry, it often acts by inhibiting specific enzymes or receptors. For example, it may inhibit kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins and disrupting signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
1H-Pyrrolo[2,3-D]pyrimidine-4-carbonyl chloride can be compared with other similar compounds such as:
1H-Pyrazolo[3,4-b]pyridines: These compounds also have a fused heterocyclic structure but differ in the position and type of nitrogen atoms in the ring.
Pyrido[2,3-d]pyrimidines: These compounds have a similar pyrimidine core but differ in the fused ring structure.
The uniqueness of this compound lies in its specific reactivity and the ability to form a wide range of derivatives with potential biological activities.
Properties
CAS No. |
417724-83-5 |
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Molecular Formula |
C7H4ClN3O |
Molecular Weight |
181.58 g/mol |
IUPAC Name |
7H-pyrrolo[2,3-d]pyrimidine-4-carbonyl chloride |
InChI |
InChI=1S/C7H4ClN3O/c8-6(12)5-4-1-2-9-7(4)11-3-10-5/h1-3H,(H,9,10,11) |
InChI Key |
WPPGJVSLCPHLTM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC2=NC=NC(=C21)C(=O)Cl |
Origin of Product |
United States |
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